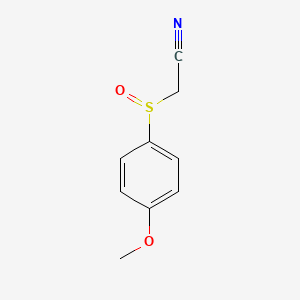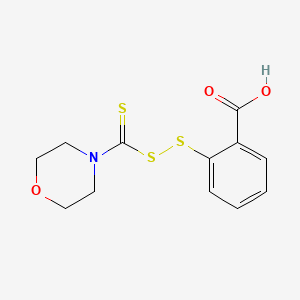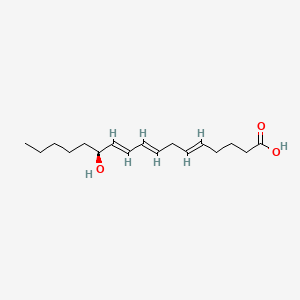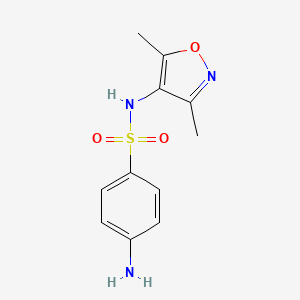
(4-Methoxybenzene-1-sulfinyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxybenzene-1-sulfinyl)acetonitrile is an organic compound with the molecular formula C9H9NO3S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a methoxy group attached to a benzene ring, a sulfinyl group, and an acetonitrile group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzene-1-sulfinyl)acetonitrile typically involves the reaction of 4-methoxybenzene with sulfinyl chloride and acetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.
化学反応の分析
Types of Reactions
(4-Methoxybenzene-1-sulfinyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: (4-Methoxybenzene-1-sulfonyl)acetonitrile.
Reduction: (4-Methoxybenzene-1-sulfinyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Methoxybenzene-1-sulfinyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxybenzene-1-sulfinyl)acetonitrile involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The methoxy group can influence the compound’s solubility and reactivity .
類似化合物との比較
Similar Compounds
Acetonitrile: A simple nitrile compound with the formula CH3CN.
(4-Methoxyphenyl)acetonitrile: A related compound with a similar structure but without the sulfinyl group.
Uniqueness
(4-Methoxybenzene-1-sulfinyl)acetonitrile is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and distinguishes it from simpler nitrile compounds.
特性
CAS番号 |
63923-59-1 |
|---|---|
分子式 |
C9H9NO2S |
分子量 |
195.24 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)sulfinylacetonitrile |
InChI |
InChI=1S/C9H9NO2S/c1-12-8-2-4-9(5-3-8)13(11)7-6-10/h2-5H,7H2,1H3 |
InChIキー |
BBXNFQKLUYVXQY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14506475.png)


![1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B14506481.png)
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)


acetate](/img/structure/B14506523.png)
![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
